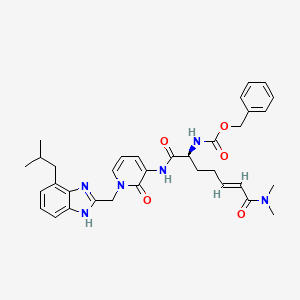

TG-2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H40N6O5 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxo-3-pyridinyl]amino]-1,7-dioxohept-5-en-2-yl]carbamate |

InChI |

InChI=1S/C34H40N6O5/c1-23(2)20-25-14-10-16-26-31(25)38-29(35-26)21-40-19-11-17-28(33(40)43)36-32(42)27(15-8-9-18-30(41)39(3)4)37-34(44)45-22-24-12-6-5-7-13-24/h5-7,9-14,16-19,23,27H,8,15,20-22H2,1-4H3,(H,35,38)(H,36,42)(H,37,44)/b18-9+/t27-/m0/s1 |

InChI Key |

ZFSXWLNOYBFXAH-SVJZIOHQSA-N |

Isomeric SMILES |

CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)[C@H](CC/C=C/C(=O)N(C)C)NC(=O)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC1=C2C(=CC=C1)NC(=N2)CN3C=CC=C(C3=O)NC(=O)C(CCC=CC(=O)N(C)C)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Transglutaminase 2 Inhibition in Cellular Pathways: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the specific compound "TG-2-IN-4" have yielded no publicly available data. Therefore, this guide provides a comprehensive overview of the functions of Transglutaminase 2 (TG2) and the therapeutic potential of its inhibitors in cellular pathways, based on available research for other known TG2 inhibitors.

Introduction to Transglutaminase 2 (TG2)

Transglutaminase 2 (TG2) is a unique and multifunctional enzyme belonging to the transglutaminase family.[1] It is ubiquitously expressed in various tissues and cellular compartments, including the cytosol, nucleus, mitochondria, and the extracellular matrix (ECM).[2][3] TG2 is a highly complex protein that exhibits multiple enzymatic activities, including:

-

Transamidation: Catalyzing the formation of isopeptide bonds between glutamine and lysine residues in proteins, leading to protein cross-linking.[4][5]

-

Deamidation: Converting glutamine residues to glutamate.[4]

-

GTPase/ATPase activity: Acting as a G-protein in signal transduction.[1][6]

-

Protein disulfide isomerase (PDI) activity: Modulating protein folding.[6]

-

Kinase activity: Phosphorylating key cellular proteins.[5][6]

Beyond its enzymatic functions, TG2 can also act as a non-enzymatic scaffolding protein, mediating protein-protein interactions that are crucial for various cellular processes.[6][7] This multiplicity of functions allows TG2 to be a key player in a wide array of cellular pathways, including cell adhesion, migration, proliferation, differentiation, apoptosis, and extracellular matrix organization.[2][6] Dysregulation of TG2 activity has been implicated in the pathogenesis of several diseases, including cancer, fibrosis, celiac disease, and neurodegenerative disorders.[4][8]

The Function of TG2 Inhibition in Cellular Pathways

Given the central role of TG2 in various pathologies, the development of TG2 inhibitors has become a significant area of therapeutic research.[8] These inhibitors are designed to modulate the enzymatic activity of TG2, thereby interfering with the cellular pathways that contribute to disease progression. The primary mechanisms of TG2 inhibitors can be broadly categorized as irreversible and reversible inhibition of the enzyme's active site.[4][8]

Key Cellular Pathways Modulated by TG2 Inhibition

1. NF-κB Signaling Pathway:

TG2 is a known activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1] TG2 can activate NF-κB through a non-canonical pathway by cross-linking and promoting the degradation of the inhibitory protein IκBα.[1] Inhibition of TG2 has been shown to suppress the constitutive activation of NF-κB in cancer cells, thereby reducing the expression of anti-apoptotic genes and sensitizing cells to chemotherapy.

}

2. TGF-β Signaling Pathway:

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of fibrosis, a condition characterized by excessive deposition of extracellular matrix.[3] TG2 plays a crucial role in the activation of latent TGF-β1 by cross-linking it to the ECM, making it accessible to proteases that release the active form.[5] Active TGF-β1 then promotes the differentiation of fibroblasts into myofibroblasts, leading to increased ECM production. TG2 inhibitors can disrupt this vicious cycle by preventing the activation of TGF-β1, thereby reducing fibrosis in preclinical models of lung and kidney disease.[9]

}

3. Integrin and Focal Adhesion Signaling:

Extracellular TG2 functions as a co-receptor for integrins, enhancing cell adhesion to the fibronectin in the ECM.[10] This interaction is critical for cell migration, invasion, and survival. TG2 can modulate focal adhesion dynamics and the activation of Focal Adhesion Kinase (FAK), a key signaling molecule that regulates cell motility and survival.[10] By inhibiting the extracellular cross-linking activity of TG2, inhibitors can disrupt the interaction between TG2 and integrins, leading to reduced cancer cell migration and invasion.

}

Quantitative Data on TG2 Inhibitors

While specific data for "this compound" is unavailable, studies on other TG2 inhibitors provide valuable quantitative insights into their efficacy.

| Inhibitor | Cell Line/Model | Assay | Endpoint | Result | Reference |

| ZED1227 | Celiac Disease Patients | Clinical Trial (Phase 2a) | Villus height to crypt depth ratio | Significant improvement vs. placebo | [11] |

| Intraepithelial lymphocyte density | Reduction with 100mg dose | [11] | |||

| NC9 | Epidermal Cancer Stem Cells | Spheroid Formation Assay | Number and size of spheroids | Reduction in survival and formation | [8] |

| Matrigel Invasion Assay | Number of invading cells | Reduced invasion and migration | [8] | ||

| ERW1041E | Celiac Disease Mouse Model | In vivo TG2 activity assay | Blockade of oral gluten-activated TG2 | Effective in vivo inhibition | [1] |

| 1-155 | Bleomycin-induced pulmonary fibrosis mouse model | Histological analysis | Collagen deposition | Significant inhibition of fibrosis | [11] |

Detailed Methodologies for Key Experiments

To provide a framework for researchers, below are generalized protocols for common assays used to evaluate TG2 inhibitors.

In Vitro TG2 Activity Assay

This assay measures the transamidation activity of purified TG2.

Materials:

-

Purified recombinant human TG2

-

TG2 inhibitor of interest

-

Substrate: N,N-dimethylcasein

-

Amine donor: 5-(biotinamido)pentylamine (BAP)

-

Assay buffer: Tris-HCl, CaCl2, DTT

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

96-well microplate

Protocol:

-

Coat a 96-well plate with N,N-dimethylcasein.

-

Block non-specific binding sites with BSA.

-

Pre-incubate purified TG2 with varying concentrations of the inhibitor in assay buffer.

-

Add the TG2-inhibitor mixture to the coated wells.

-

Initiate the reaction by adding BAP.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and wash the wells.

-

Add streptavidin-HRP conjugate to detect incorporated biotinylated amine.

-

Wash and add HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value of the inhibitor.

Cell-Based TG2 Activity Assay

This assay measures the intracellular or extracellular TG2 activity in a cellular context.

Materials:

-

Cell line of interest (e.g., expressing high levels of TG2)

-

TG2 inhibitor

-

Cell-permeable fluorescent amine donor (e.g., 5-((5-fluoresceinyl)aminopentylamine))

-

Cell culture medium and supplements

-

Fluorescence microscope or plate reader

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the TG2 inhibitor for a defined period.

-

Add the fluorescent amine donor to the cell culture medium.

-

Incubate for a specific time to allow for incorporation into cellular proteins by TG2.

-

Wash the cells to remove unincorporated probe.

-

Fix the cells (optional, for microscopy).

-

Measure the fluorescence intensity using a microscope or plate reader.

-

Quantify the reduction in fluorescence as a measure of TG2 inhibition.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of TG2 inhibition on cell migration.

Materials:

-

Cell line of interest

-

TG2 inhibitor

-

Culture plates

-

Pipette tip or cell scraper

-

Microscope with imaging capabilities

Protocol:

-

Grow cells to a confluent monolayer in a culture plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add fresh medium containing the TG2 inhibitor at various concentrations.

-

Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours).

-

Measure the area of the wound at each time point.

-

Calculate the rate of wound closure to determine the effect of the inhibitor on cell migration.

}

Conclusion

Transglutaminase 2 is a multifaceted enzyme that plays a significant role in the pathophysiology of numerous diseases. The inhibition of TG2 presents a promising therapeutic strategy by targeting key cellular pathways involved in inflammation, fibrosis, and cancer progression. While specific information on "this compound" is not available, the wealth of research on other TG2 inhibitors provides a strong rationale for the continued development and investigation of this class of compounds. Further research is warranted to elucidate the full therapeutic potential of TG2 inhibition and to identify novel, potent, and selective inhibitors for clinical use.

References

- 1. Transglutaminase 2 (TG2): Friend or Foe? The discordant role in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dunphy-combustion.com [dunphy-combustion.com]

- 8. Inhibitors of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tissue transglutaminase 2 regulates tumor cell tensional homeostasis by increasing contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Transglutaminase 2 (TG2) Inhibitors in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the role of Transglutaminase 2 (TG2) and its inhibitors in inflammation research. While the prompt specified "TG-2-IN-4," no publicly available scientific literature or data could be found for a compound with this exact designation. Therefore, this document synthesizes information from extensive research on TG2 and various well-characterized TG2 inhibitors to serve as a technical guide for understanding their role and investigation in the context of inflammation. The experimental protocols and quantitative data presented are representative of those found in the field of TG2 inhibitor research.

Introduction to Transglutaminase 2 (TG2) in Inflammation

Transglutaminase 2 (TG2) is a unique and multifunctional enzyme that belongs to the transglutaminase family.[1][2] It is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins.[3][4][5] This activity, along with its functions as a G-protein in signal transduction, makes TG2 a critical player in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis.[3][5]

Growing evidence has implicated the dysregulation of TG2 in the pathogenesis of numerous human diseases characterized by chronic inflammation, such as celiac disease, rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3][4] In inflammatory conditions, the expression and activity of TG2 are often upregulated, contributing to the inflammatory cascade.[2][4] One of the key mechanisms by which TG2 promotes inflammation is through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the immune and inflammatory response.[1][6][7][8] TG2 can activate NF-κB through an IκB kinase (IKK)-independent mechanism by crosslinking the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[2] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. Given its pivotal role in inflammation, TG2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.

Mechanism of Action of TG2 Inhibitors in Inflammation

TG2 inhibitors are small molecules designed to block the catalytic activity of the TG2 enzyme. By doing so, they can interfere with the downstream inflammatory pathways mediated by TG2. The primary anti-inflammatory mechanism of TG2 inhibitors is believed to be the suppression of NF-κB activation.[2] By preventing the TG2-mediated crosslinking and subsequent degradation of IκBα, these inhibitors effectively keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of a host of pro-inflammatory genes.

The inhibition of TG2 has been shown to lead to a reduction in the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[9] This reduction in pro-inflammatory cytokines can help to dampen the overall inflammatory response and alleviate tissue damage.

Quantitative Data for a Representative TG2 Inhibitor

The following tables summarize hypothetical quantitative data for a representative TG2 inhibitor, which would be critical for its preclinical evaluation.

Table 1: In Vitro Potency of a Representative TG2 Inhibitor

| Parameter | Value | Description |

| IC50 (TG2 Enzyme Assay) | 50 nM | The half-maximal inhibitory concentration against purified human TG2 enzyme activity. |

| IC50 (Cell-based NF-κB Reporter Assay) | 200 nM | The half-maximal inhibitory concentration in a cell-based assay measuring NF-κB activation. |

| Cellular Permeability (Caco-2) | >1 x 10⁻⁶ cm/s | Indicates good cell permeability, essential for reaching intracellular targets. |

Table 2: Effect of a Representative TG2 Inhibitor on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

| Cytokine | Concentration of Inhibitor (µM) | Inhibition (%) |

| TNF-α | 1 | 65% |

| 5 | 85% | |

| IL-6 | 1 | 58% |

| 5 | 79% | |

| IL-1β | 1 | 72% |

| 5 | 91% |

Key Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of TG2 inhibitors. Below are protocols for key experiments in TG2-focused inflammation research.

In Vitro TG2 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TG2. A common method is a colorimetric assay.[10][11]

-

Principle: The assay measures the incorporation of a primary amine substrate (e.g., biotin-cadaverine) into a glutamine-containing peptide by TG2. The resulting biotinylated peptide is then detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Materials:

-

Recombinant human TG2 enzyme

-

N,N-dimethylcasein (glutamine donor substrate)

-

Biotin-cadaverine (amine donor substrate)

-

Dithiothreitol (DTT)

-

Calcium chloride (CaCl₂)

-

Tris buffer (pH 7.5)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

96-well microplate

-

-

Procedure:

-

Prepare a reaction mixture containing Tris buffer, DTT, CaCl₂, and N,N-dimethylcasein.

-

Add varying concentrations of the TG2 inhibitor or vehicle control to the wells of the microplate.

-

Add the TG2 enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding biotin-cadaverine and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding EDTA.

-

Coat the plate with the reaction mixture and incubate to allow the biotinylated casein to bind.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell-Based NF-κB Reporter Assay

This assay determines the effect of a TG2 inhibitor on the NF-κB signaling pathway in a cellular context.

-

Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

-

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

-

Cell culture medium (DMEM with 10% FBS).

-

TG2 inhibitor.

-

TNF-α (as a stimulator of NF-κB).

-

Luciferase assay reagent.

-

96-well cell culture plate.

-

-

Procedure:

-

Seed the HEK293T-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the TG2 inhibitor or vehicle control for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a parallel MTS assay).

-

Calculate the percent inhibition of NF-κB activation.

-

In Vivo Model of Inflammation: LPS-Induced Endotoxemia in Mice

This in vivo model is used to assess the anti-inflammatory efficacy of a TG2 inhibitor in a living organism.

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.

-

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Lipopolysaccharide (LPS) from E. coli.

-

TG2 inhibitor formulated for in vivo administration.

-

Saline solution.

-

ELISA kits for mouse TNF-α and IL-6.

-

-

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Administer the TG2 inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) 1 hour before the LPS challenge.

-

Inject the mice with LPS (e.g., 1 mg/kg, intraperitoneally) to induce inflammation. A control group should receive saline.

-

At a specified time point after LPS injection (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture.

-

Prepare serum from the blood samples.

-

Measure the concentrations of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine if the TG2 inhibitor significantly reduces the LPS-induced cytokine storm.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TG2-mediated inflammation and the workflows for its investigation is essential for a clear understanding.

Caption: TG2-Mediated NF-κB Activation Pathway and Point of Inhibition.

Caption: A typical experimental workflow for the screening and evaluation of TG2 inhibitors.

Conclusion

Transglutaminase 2 is a well-validated target in the field of inflammation research. Its role in activating the pro-inflammatory NF-κB signaling pathway makes it an attractive target for therapeutic intervention. While specific data on "this compound" is not available in the public domain, the established methodologies and known effects of other TG2 inhibitors provide a clear roadmap for the investigation of any novel compound targeting this enzyme. The in-depth analysis of a TG2 inhibitor's potency, its effects on cellular signaling pathways, and its efficacy in preclinical in vivo models of inflammation are all critical steps in the drug discovery and development process. Future research into potent and specific TG2 inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases.

References

- 1. Transglutaminase 2 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transglutaminase 2 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transglutaminase 2 as a Marker for Inflammation and Therapeutic Target in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transglutaminase 2 and NF-κB: an odd couple that shapes breast cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Postexercise immune-inflammatory improvement in type 2 diabetes is associated with baseline insulin resistance [frontiersin.org]

- 10. novusbio.com [novusbio.com]

- 11. biocompare.com [biocompare.com]

Preliminary Studies on Transglutaminase 2 (TG2) Inhibitors in Fibrosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that leads to organ scarring and dysfunction. It is the final common pathway for a wide range of chronic diseases affecting organs such as the lungs, liver, kidneys, and heart.[1][2] A key enzyme implicated in the progression of fibrosis is Transglutaminase 2 (TG2), a multifunctional protein that catalyzes the cross-linking of ECM proteins, rendering them resistant to degradation.[3][4] TG2 also plays a role in the activation of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[5][6] Consequently, inhibiting TG2 has emerged as a promising therapeutic strategy for a variety of fibrotic diseases.[1] This guide provides an in-depth overview of the preclinical evaluation of TG2 inhibitors, using representative data from studies on molecules that target this enzyme. While the specific compound "TG-2-IN-4" is used here as a representative placeholder, the data and methodologies are synthesized from published research on various selective TG2 inhibitors.

Core Mechanism of TG2 in Fibrosis

Transglutaminase 2 contributes to fibrosis through several mechanisms:

-

ECM Stabilization: TG2 catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between ECM proteins like collagen and fibronectin.[4][7] This cross-linking increases the mechanical stiffness of the matrix and makes it resistant to proteolytic degradation by matrix metalloproteinases (MMPs).[4]

-

TGF-β1 Activation: TG2 is involved in the activation of latent TGF-β1, a key driver of fibrosis.[5][6] Active TGF-β1 stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[6][8]

-

Cell-Matrix Interactions: TG2 can act as a co-receptor for integrins, enhancing cell adhesion to the ECM and promoting cell migration.[3][4]

Quantitative Data on TG2 Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical studies on representative TG2 inhibitors in various fibrosis models.

Table 1: In Vitro Potency of Representative TG2 Inhibitors

| Compound | Assay Type | Target | IC50 | Source |

| Zampilimab | TG2 Cross-linking Activity | Recombinant Human TG2 | 0.25 nM | [9][10] |

| Zampilimab | Extracellular TG2 Activity | Primary Human Renal Epithelial Cells | 119 nM | [9][10] |

Table 2: In Vivo Efficacy of Representative TG2 Inhibitors in Animal Models

| Compound | Animal Model | Fibrosis Induction | Key Findings | Source |

| 1-155 | Mouse Model of Pulmonary Fibrosis | Bleomycin | Significant reduction in collagen deposition and α-smooth muscle actin (αSMA).[6] | [6] |

| 1-155 | Mouse Model of Nephrosclerosis | Angiotensin II | Up to 40% reduction in collagen deposition.[6] | [6] |

| 1-155 | Mouse Model of Myocardial Infarction | Acute Myocardial Infarction | 60% reduction in infarct size.[6] | [6] |

| BB7 (anti-TG2 mAb) | Rabbit Model of Chronic Kidney Disease | Unilateral Ureteral Obstruction (UUO) | 68% reduction in fibrotic index at Day 25.[9] | [9] |

| Zampilimab | Cynomolgus Monkey Model of CKD | Unilateral Ureteral Obstruction (UUO) | >50% reduction in fibrosis at 4 weeks.[9] | [9] |

| R281 (peptidic inhibitor) | Rat Model of Diabetic Nephropathy | N/A | Reduced collagen deposition.[5] | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of TG2 inhibitors.

In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay

This assay assesses the ability of a TG2 inhibitor to prevent the differentiation of fibroblasts into pro-fibrotic myofibroblasts.

-

Cell Culture: Primary human lung fibroblasts are seeded in appropriate culture plates.[8]

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the TG2 inhibitor or vehicle control.[8]

-

Induction of FMT: Fibroblast-to-myofibroblast transition is induced by the addition of transforming growth factor-beta 1 (TGF-β1).[8]

-

Incubation: Cells are incubated for a defined period (e.g., 3 days) to allow for myofibroblast differentiation.[8]

-

Analysis: Cells are fixed and stained for α-smooth muscle actin (αSMA), a marker of myofibroblasts, and the nuclei are counterstained with DAPI.[8]

-

Quantification: High-content imaging and analysis are used to quantify the expression of αSMA.[8]

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to study the efficacy of anti-fibrotic agents.

-

Animal Model: Wild-type mice (e.g., C57BL/6) are used for the study.

-

Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[4][5]

-

Compound Administration: The TG2 inhibitor (e.g., "1-155" administered intranasally at 3 mg/kg daily) or vehicle control is administered to the mice, starting at a specified time point relative to bleomycin challenge.[6]

-

Monitoring: Animal body weight and overall health are monitored throughout the study.[6]

-

Endpoint Analysis (e.g., Day 21):

-

Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome or Sirius red) to assess the extent of fibrosis.[4]

-

Hydroxyproline Assay: The total collagen content in the lungs is quantified by measuring the amount of hydroxyproline.[4]

-

Immunohistochemistry: Lung sections are stained for markers of fibrosis such as αSMA and TG2.[5]

-

Pulmonary Function Tests: Lung function parameters like compliance and vital capacity can be measured to assess the physiological impact of the treatment.[6]

-

Visualizations

Signaling Pathway of TG2 in Fibrosis

References

- 1. atsjournals.org [atsjournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Inhibition of Transglutaminase 2, a Novel Target for Pulmonary Fibrosis, by Two Small Electrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 and Its Role in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. The effect of TG2-inhibitory monoclonal antibody zampilimab on tissue fibrosis in human in vitro and primate in vivo models of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of TG2-inhibitory monoclonal antibody zampilimab on tissue fibrosis in human in vitro and primate in vivo models of chronic kidney disease | PLOS One [journals.plos.org]

The Inhibitory Effect of TG-2-IN-4 on Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular matrix (ECM) remodeling is a dynamic process crucial for tissue homeostasis, wound healing, and development. Dysregulation of this process is a hallmark of various fibrotic diseases and cancer progression. Transglutaminase 2 (TG-2), a multifunctional enzyme, has emerged as a key player in ECM remodeling, primarily through its protein cross-linking activity that stabilizes the ECM, increases tissue stiffness, and modulates cell-matrix interactions. The inhibition of TG-2 activity, therefore, represents a promising therapeutic strategy for diseases characterized by aberrant ECM deposition. This technical guide provides an in-depth overview of the effects of TG-2 inhibition, with a focus on the inhibitor TG-2-IN-4, on ECM remodeling.

Mechanism of Action of TG-2 in ECM Remodeling

Transglutaminase 2 contributes to ECM remodeling through several mechanisms:

-

Direct Cross-linking of ECM Proteins: TG-2 catalyzes the formation of isopeptide bonds between glutamine and lysine residues of various ECM proteins, including collagen and fibronectin. This cross-linking increases the mechanical stability and insolubility of the ECM, contributing to tissue stiffness.

-

Modulation of Cell-Matrix Adhesion: TG-2, present on the cell surface and in the ECM, acts as a co-receptor, interacting with integrins and fibronectin to mediate cell adhesion, migration, and signaling. This interaction is crucial for the assembly of fibronectin into fibrils, a key process in ECM formation.

-

Activation of Pro-fibrotic Signaling Pathways: TG-2 is intricately linked with pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway. TG-2 can activate latent TGF-β, a potent stimulator of collagen and fibronectin synthesis by fibroblasts. Furthermore, TG-2 activity is itself upregulated by TGF-β, creating a positive feedback loop that drives fibrosis.

Quantitative Data on the Effects of TG-2 Inhibition

Table 1: Inhibitory Potency of Selected TG-2 Inhibitors

| Inhibitor | IC50 (in vitro) | Cell-based Assay IC50 | Reference |

| Various TG2 Inhibitors | 0.053 µM - >300 µM | Not specified | [1][2] |

Note: The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of TG-2 Inhibition on ECM Protein Expression and Deposition

| Cell Type | Treatment | Change in Collagen I Expression | Change in Fibronectin Expression/Deposition | Reference |

| Human Dermal Fibroblasts | TGF-β1 | Increased | Increased | [3] |

| Human Dermal Fibroblasts | TGF-β1 + TG-2 Inhibitor | Decreased | Decreased | [3] |

| Rat Kidney Fibroblasts | High Glucose | Increased | Increased | [4] |

| Rat Kidney Fibroblasts | High Glucose + TG-2 Inhibitor | Decreased | Decreased | [4] |

Table 3: Effect of TG-2 Inhibition on Matrix Metalloproteinase (MMP) Activity

| Cell Type | Treatment | Change in MMP-2 Activity | Change in MMP-9 Activity | Reference |

| Human Breast Cancer Cells | TG-2 Overexpression | Increased | Increased | [5] |

| Human Breast Cancer Cells | TG-2 Inhibition | Decreased | Decreased | [5] |

Signaling Pathways Modulated by TG-2 in ECM Remodeling

The following diagrams illustrate the key signaling pathways influenced by TG-2 activity and its inhibition in the context of ECM remodeling.

Caption: TG-2-mediated activation of the TGF-β signaling pathway.

Caption: Role of TG-2 in integrin-mediated signaling and cell adhesion.

Experimental Protocols

Detailed methodologies for key experiments used to assess the effects of TG-2 inhibition on ECM remodeling are provided below.

Western Blotting for Fibronectin and Collagen

This protocol allows for the quantification of specific ECM protein levels in cell lysates or conditioned media following treatment with a TG-2 inhibitor.

Workflow Diagram:

Caption: Workflow for Western Blotting analysis.

Methodology:

-

Sample Preparation: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. For analysis of secreted proteins, collect the conditioned media. For cellular proteins, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates or concentrated media using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel) via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-fibronectin or anti-collagen type I) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

-

Detection: After further washing with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) for cellular lysates.

Sirius Red Staining for Collagen Quantification

This histological staining method is used to visualize and quantify collagen deposition in tissue sections or cell culture.

Workflow Diagram:

Caption: Workflow for Sirius Red Staining.

Methodology:

-

Sample Preparation: Fix tissue samples in 4% paraformaldehyde and embed in paraffin. For cell cultures, fix the cells directly in the culture plates.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections using xylene and rehydrate through a graded series of ethanol to water.

-

Staining: Incubate the slides or culture plates with Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour at room temperature.

-

Washing: Briefly rinse with two changes of acidified water (0.5% acetic acid in water).

-

Dehydration and Mounting: Dehydrate the samples through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.

-

Imaging and Quantification: Visualize the stained collagen under a bright-field or polarized light microscope. Capture images and quantify the collagen content using image analysis software to measure the red-stained area as a percentage of the total tissue area (collagen proportionate area).

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media or cell lysates.

Workflow Diagram:

Caption: Workflow for Gelatin Zymography.

Methodology:

-

Sample Preparation: Collect conditioned media from cells treated with this compound or vehicle control. Concentrate the media if necessary.

-

Gel Electrophoresis: Mix samples with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the electrophoresis at 4°C.

-

Renaturation: After electrophoresis, wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100 in water) for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) overnight at 37°C. During this time, the gelatinases will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Analysis: Image the gel and quantify the intensity of the lytic bands using densitometry software. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Conclusion

The inhibition of Transglutaminase 2 presents a compelling strategy for mitigating the pathological ECM remodeling observed in fibrotic diseases and cancer. While direct quantitative data for this compound is currently limited, the wealth of information on other TG-2 inhibitors strongly suggests its potential to reduce collagen and fibronectin deposition and modulate key signaling pathways involved in fibrosis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy of this compound and other TG-2 inhibitors in their specific models of disease, paving the way for the development of novel anti-fibrotic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Impact of TG-2-IN-4 on Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell survival and programmed cell death, or apoptosis. Its role in apoptosis is complex, exhibiting both pro- and anti-apoptotic functions depending on the cellular context and stimulus. This duality has positioned TG2 as a compelling therapeutic target for a variety of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the impact of inhibiting TG2 on apoptotic pathways. While specific data for the inhibitor TG-2-IN-4 is not extensively available in peer-reviewed literature, this document will synthesize the current understanding of TG2's role in apoptosis and the effects of its inhibition, drawing from studies on other well-characterized TG2 inhibitors. This guide will cover the core signaling pathways, present available quantitative data, and provide detailed experimental protocols for assessing the impact of TG2 inhibition on apoptosis.

Introduction to Transglutaminase 2 (TG2) and Its Role in Apoptosis

Transglutaminase 2 is a calcium-dependent enzyme known for its protein cross-linking activity. However, it also functions as a G-protein, a protein disulfide isomerase, and a kinase. This functional diversity allows TG2 to participate in a complex network of signaling pathways that govern cell fate.

The role of TG2 in apoptosis is notably paradoxical. It can promote apoptosis through its transamidating activity, which leads to the cross-linking of intracellular proteins and the formation of stable apoptotic bodies. Conversely, TG2 can also exert anti-apoptotic effects by activating pro-survival signaling pathways, such as the NF-κB and PI3K/Akt pathways. This protective role is often associated with its non-enzymatic functions. The specific function of TG2 in apoptosis appears to be highly dependent on the cell type, the nature of the apoptotic stimulus, and the subcellular localization of the enzyme.

This compound: A Transglutaminase 2 Inhibitor

This compound is a commercially available inhibitor of Transglutaminase 2, with a reported IC50 of less than 0.5 mM. It is primarily utilized in research concerning inflammatory disorders. While detailed studies on the specific effects of this compound on apoptosis are not yet prevalent in the public scientific literature, its function as a TG2 inhibitor suggests it would modulate the apoptotic pathways regulated by TG2. The subsequent sections of this guide will, therefore, focus on the generalized effects of TG2 inhibition on apoptosis.

Key Signaling Pathways Modulated by TG2 Inhibition in Apoptosis

Inhibition of TG2 can significantly impact several key signaling pathways involved in the regulation of apoptosis.

Caspase-Dependent and Independent Apoptosis

TG2 has been shown to influence both caspase-dependent and caspase-independent apoptotic pathways. Its inhibition can, therefore, have profound effects on the execution of apoptosis.

dot

Caption: Modulation of Apoptotic Pathways by TG2 and its Inhibition.

The NF-κB Survival Pathway

TG2 can activate the NF-κB signaling pathway, which is a key regulator of cell survival and inflammation. By inhibiting TG2, this compound would be expected to suppress NF-κB activation, thereby sensitizing cells to apoptosis.

dot

The Application of Transglutaminase-2 Inhibitors in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, differentiation, and apoptosis.[1] Its dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions like celiac disease.[2][3] As such, inhibitors of TG2 are valuable tools in basic research and drug development to probe the enzyme's function and assess its therapeutic potential. This guide provides an in-depth overview of the application of TG2 inhibitors in cell culture, with a focus on experimental protocols and data interpretation. Due to the lack of publicly available information on a specific compound designated "TG-2-IN-4," this document will utilize Cystamine , a well-characterized and widely used TG2 inhibitor, as a representative example.

Quantitative Data on TG2 Inhibitors

The efficacy of TG2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 can vary depending on the cell line, the assay conditions, and the specific inhibitor used. Below is a summary of reported inhibitory activities for various TG2 inhibitors.

| Inhibitor | Cell Line/System | IC50 / Inhibition | Reference |

| Cystamine | Human TG2 (in vitro) | kinh/Ki = 1.2 mM⁻¹ min⁻¹ (irreversible inhibition) | [2][3] |

| Cystamine | Primary Human Kidney Tubular Epithelial Cells | Effective concentrations: 0.5 mM - 4 mM | [4] |

| Disulfiram | Human TG2 (in vitro) | kinh/Ki = 8.3 mM⁻¹ min⁻¹ (irreversible inhibition) | [3] |

| ERW1041E | Human and Mouse TG2 (in vitro) | IC50 = 1.6 µM (human), 6.8 µM (mouse) | [1] |

| ERW1041E | Caco-2 cells | Dose-dependent inhibition at 10 µM - 100 µM | [5] |

| BJJF078 | Human and Mouse TG2 (in vitro) | IC50 = 41 nM (human), 54 nM (mouse) | [1] |

| BJJF078 | THP-1 macrophages | IC50 = 1.8 µM | [1] |

| 1-155 | Human Pulmonary Lung Fibroblasts | Effective concentrations: 25 nM - 500 nM | [6] |

| 1-155 | Colorectal Cancer Spheroid Cells | Effective concentration: 1 µM | [7] |

| NC9 | Cancer Stem Cells (SCC13) | Effective in blocking TG2 transamidation activity | [8][9] |

| ZED1227 | Caco-2 and Huh7 cells | Tested up to 1000 µM without cytotoxicity | [10] |

Key Experimental Protocols

Cell Culture and Treatment with TG2 Inhibitor

Objective: To treat cultured cells with a TG2 inhibitor to study its effects on cellular processes.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293, cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

TG2 inhibitor (e.g., Cystamine)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Plate the cells at a desired density in a suitable culture vessel and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Inhibitor Preparation: Prepare a stock solution of the TG2 inhibitor in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the TG2 inhibitor. Include a vehicle control (medium with the solvent at the same concentration used for the inhibitor).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or immunofluorescence.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a TG2 inhibitor on cell proliferation and cytotoxicity.

Materials:

-

Cells treated with TG2 inhibitor as described above in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the TG2 inhibitor for the desired duration.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for TG2 and Downstream Targets

Objective: To analyze the protein expression levels of TG2 and its downstream signaling molecules following inhibitor treatment.

Materials:

-

Cells treated with TG2 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TG2, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

TG2 and the NF-κB Signaling Pathway

Transglutaminase 2 has been shown to interact with and modulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and immunity. TG2 can promote the activation of NF-κB, leading to the transcription of pro-survival genes. Inhibition of TG2 can, therefore, suppress NF-κB activity and sensitize cells to apoptosis.

TG2 and Apoptotic Signaling

The role of TG2 in apoptosis is complex and context-dependent. It can exhibit both pro-apoptotic and anti-apoptotic functions. In many cancer cells, TG2 promotes survival by inhibiting apoptosis. TG2 inhibitors can, therefore, induce or sensitize cells to apoptosis by modulating the expression and activity of key apoptotic proteins.

Experimental Workflow for Investigating TG2 Inhibition

A typical workflow to investigate the effects of a TG2 inhibitor in cell culture involves a series of experiments to assess its impact on cell viability, protein expression, and specific cellular pathways.

Conclusion

Inhibitors of Transglutaminase 2 are indispensable tools for dissecting the complex roles of this enzyme in cellular physiology and pathology. This guide provides a foundational framework for utilizing TG2 inhibitors, exemplified by Cystamine, in a cell culture setting. By employing the detailed protocols for cell treatment, viability assessment, and protein analysis, researchers can effectively investigate the impact of TG2 inhibition on various cellular processes. The provided diagrams of key signaling pathways and a general experimental workflow offer a visual and logical guide for designing and interpreting experiments. As research into TG2 continues to evolve, the systematic application of these methodologies will be crucial in uncovering new biological insights and advancing the development of novel therapeutic strategies targeting this ubiquitous enzyme.

References

- 1. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 9. cancertools.org [cancertools.org]

- 10. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Transglutaminase 2 Inhibition in Celiac Disease: A Technical Overview of ZED1227

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the prompt requested information on "TG-2-IN-4," publicly available scientific literature and data for a molecule with this specific designation are scarce. Therefore, this guide will focus on a well-characterized and clinically evaluated transglutaminase 2 (TG2) inhibitor, ZED1227 , as a representative compound to explore the potential of this therapeutic approach in celiac disease research. The principles, experimental methodologies, and data presented for ZED1227 are illustrative of the core requirements for evaluating any TG2 inhibitor in this context.

Introduction to Celiac Disease and the Role of Transglutaminase 2

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1][2] The pathogenesis of celiac disease is complex, but a key initiating step is the post-translational modification of gluten peptides by the enzyme transglutaminase 2 (TG2) in the small intestine.[1][3][4]

TG2, a calcium-dependent enzyme, deamidates specific glutamine residues within gluten peptides, converting them to glutamic acid.[1][5] This deamidation significantly increases the binding affinity of these peptides to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells.[1][4] This, in turn, leads to the activation of gluten-specific CD4+ T-cells, initiating a pro-inflammatory cascade that results in damage to the intestinal mucosa, characterized by villous atrophy and crypt hyperplasia.[3][6] Given its central role in the initial stages of the autoimmune response, TG2 has emerged as a prime therapeutic target for the treatment of celiac disease.[4][7]

ZED1227: A Covalent Inhibitor of Transglutaminase 2

ZED1227 is an orally administered small molecule that acts as a selective and irreversible inhibitor of TG2.[4][7] It functions by forming a stable covalent bond with the cysteine residue in the catalytic center of the active form of TG2.[4][7] This targeted inhibition is designed to prevent the deamidation of gliadin peptides, thereby blocking the initial trigger of the inflammatory cascade in the gut.[1][5] Studies have shown that ZED1227 accumulates in the villous enterocytes at the luminal side of the epithelium, allowing it to inhibit TG2 activity before gliadin peptides can penetrate the lamina propria.[8][9]

Quantitative Data from Clinical Evaluation

A phase 2a, randomized, double-blind, placebo-controlled proof-of-concept trial was conducted to evaluate the efficacy and safety of ZED1227 in adults with well-controlled celiac disease undergoing a daily gluten challenge (3g) for six weeks. The primary endpoint was the attenuation of gluten-induced duodenal mucosal injury, measured by the change in the villus height to crypt depth ratio (Vh:Cd).[6][10]

Table 1: Effect of ZED1227 on Villus Height to Crypt Depth Ratio (Vh:Cd) after 6-Week Gluten Challenge [6]

| Treatment Group | Mean Change in Vh:Cd from Baseline | Estimated Difference from Placebo (95% CI) |

| Placebo | -0.61 | - |

| ZED1227 (10 mg/day) | -0.17 | 0.44 (0.15 to 0.73) |

| ZED1227 (50 mg/day) | -0.12 | 0.49 (0.21 to 0.78) |

| ZED1227 (100 mg/day) | -0.13 | 0.48 (0.20 to 0.77) |

Table 2: Effect of ZED1227 on Intraepithelial Lymphocyte (IEL) Density after 6-Week Gluten Challenge [10]

| Treatment Group | Change in IELs per 100 Epithelial Cells | Estimated Difference from Placebo (95% CI) |

| Placebo | Data not specified directly, used as baseline for comparison | - |

| ZED1227 (10 mg/day) | -2.7 | -2.7 (-7.6 to 2.2) |

| ZED1227 (50 mg/day) | -4.2 | -4.2 (-8.9 to 0.6) |

| ZED1227 (100 mg/day) | -9.6 | -9.6 (-14.4 to -4.8) |

Table 3: Common Adverse Events Reported in the Phase 2a Trial [6][10]

| Adverse Event | Frequency Across All Groups |

| Headache | Most common |

| Nausea | Most common |

| Diarrhea | Most common |

| Vomiting | Most common |

| Abdominal Pain | Most common |

| Rash (100 mg group) | 8% (3 of 40 patients) |

Signaling Pathways and Experimental Workflows

Pathogenic Signaling Pathway in Celiac Disease and Point of Inhibition

The following diagram illustrates the key steps in the pathogenesis of celiac disease and the mechanism of action of a TG2 inhibitor like ZED1227.

References

- 1. celiac.org [celiac.org]

- 2. New study shows promising celiac disease drug's molecular efficacy [synapse.patsnap.com]

- 3. Could ZED1227 Pave the Way for Celiacs to Eat Gluten Without Harm? - Celiac.com [celiac.com]

- 4. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beyondceliac.org [beyondceliac.org]

- 6. beyondceliac.org [beyondceliac.org]

- 7. What are the key milestones for ZED1227 in Dr. Falma's pipeline? [synapse.patsnap.com]

- 8. researchportal.tuni.fi [researchportal.tuni.fi]

- 9. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TG-2-IN-4 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, survival, and extracellular matrix stabilization.[1][2] Its dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and fibrosis. TG-2-IN-4 is a potent and specific inhibitor of TG2, making it a valuable tool for studying the biological roles of this enzyme and for assessing its therapeutic potential. These application notes provide detailed protocols for the use of this compound in common in vitro cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

Transglutaminase 2, in its open conformation, catalyzes the Ca2+-dependent crosslinking of proteins by forming isopeptide bonds between glutamine and lysine residues.[3] It also functions as a G-protein in its closed, GTP-bound state, participating in signal transduction.[1] TG2 is known to be involved in several key signaling pathways that promote cancer progression, including the NF-κB and PI3K/Akt pathways.[4][5] By inhibiting the transamidation activity of TG2, this compound is expected to modulate these downstream signaling events, thereby affecting cell survival, proliferation, and resistance to apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound (Template)

| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |

| e.g., MDA-MB-231 | Breast Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |

| e.g., A549 | Lung Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |

| e.g., PANC-1 | Pancreatic Cancer | [User-determined value] | 72 | MTT Assay | [Internal Data] |

| e.g., U87 MG | Glioblastoma | [User-determined value] | 72 | MTS Assay | [Internal Data] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT/MTS Assay:

-

For MTT Assay:

-

For MTS Assay:

-

Add 20 µL of MTS reagent directly to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[6]

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

-

In Vitro Transglutaminase 2 Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of TG2 in a cell-free system or in cell lysates.

Materials:

-

Recombinant human TG2 or cell lysate containing TG2

-

TG2 assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and DTT)

-

TG2 substrate (e.g., a biotinylated peptide)

-

Amine donor (e.g., 5-(biotinamido)pentylamine)

-

This compound

-

96-well plate (e.g., coated with a TG2 substrate like fibronectin)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Microplate reader

Procedure:

-

Plate Preparation:

-

If using a substrate-coated plate, follow the manufacturer's instructions.

-

-

Inhibitor and Enzyme Incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well, add the this compound dilution or vehicle control.

-

Add the recombinant TG2 or cell lysate to each well.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the TG2 substrate and amine donor to each well.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction according to the kit's protocol.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the wells again.

-

Add the HRP substrate and incubate until color develops.

-

Add the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of TG2 inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value of this compound for TG2 inhibition.

-

Visualizations

Caption: Workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for TG-2-IN-4, a Transglutaminase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of physiological and pathological processes, including inflammation, cancer, and autoimmune disorders. TG-2-IN-4 is a small molecule inhibitor of TG2 with a reported half-maximal inhibitory concentration (IC50) of less than 0.5 mM[1]. These application notes provide detailed protocols for the solubilization and preparation of this compound for experimental use in both in vitro and in vivo settings. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on general best practices for handling poorly soluble small molecule inhibitors.

Data Presentation: Solubility of this compound

| Solvent | General Solubility | Recommended Starting Concentration for Stock Solution | Notes |

| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM | Common solvent for initial stock solution preparation. Ensure final DMSO concentration in assays is low (<0.5%) to avoid toxicity[2]. |

| Ethanol | Moderate to Low | 1-10 mM | Can be used as a co-solvent. |

| Methanol | Moderate to Low | 1-10 mM | Can be used as a co-solvent. |

| Water | Very Low | <1 µM | This compound is expected to have poor aqueous solubility. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | <1 µM | Similar to water; solubility may be slightly pH-dependent. |

| Cell Culture Medium (e.g., DMEM) | Very Low | <1 µM | Solubility in complex aqueous media is expected to be low. |

Note: It is highly recommended that researchers empirically determine the solubility of this compound in their specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays.

Materials:

-

This compound stock solution (from Protocol 1)

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile dilution tubes or plates

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (ideally below 0.5%) to prevent solvent-induced cytotoxicity[2].

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with your experimental assay.

Protocol 3: Formulation of this compound for In Vivo Administration

For in vivo studies, the formulation of a poorly soluble compound like this compound is critical for achieving adequate bioavailability. The choice of formulation will depend on the route of administration and the specific animal model. The following are general strategies that can be adapted.

Materials:

-

This compound powder

-

Solubilizing agents (e.g., Tween-80, Cremophor EL, Solutol HS 15, cyclodextrins)

-

Co-solvents (e.g., polyethylene glycol (PEG) 300 or 400, ethanol)

-

Vehicle (e.g., sterile water, saline, PBS)

-

Sterile tubes and syringes

-

pH meter

Example Formulation (for oral gavage):

This example describes a suspension formulation, a common approach for poorly soluble compounds.

-

Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Wetting Agent: To improve the wettability of the hydrophobic this compound powder, a surfactant such as Tween-80 (e.g., at 0.1-0.5% v/v) can be added to the vehicle.

-

Suspension Preparation:

-

Weigh the required amount of this compound.

-

Create a paste by adding a small amount of the vehicle containing the wetting agent to the powder and triturating.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to form a uniform suspension.

-

Sonication can be used to reduce particle size and improve suspension homogeneity.

-

-

Administration: Administer the suspension to the animals via oral gavage immediately after preparation to prevent settling of the particles. Ensure the suspension is well-mixed before drawing each dose.

Alternative Formulation Strategies for In Vivo Use:

-

Co-solvent Systems: Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, ethanol) and an aqueous vehicle. The ratio of co-solvent to aqueous phase needs to be optimized to maintain solubility upon administration.

-

Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption[3]. These formulations typically consist of oils, surfactants, and co-solvents.

-

Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[4].

Important Considerations for In Vivo Studies:

-

Toxicity of Excipients: All excipients used in the formulation must be well-tolerated and non-toxic at the administered doses.

-

Stability: The stability of the formulation should be assessed to ensure the compound does not precipitate or degrade before or after administration.

-

Pharmacokinetics: Preliminary pharmacokinetic studies are recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen formulation.

Mandatory Visualizations

Caption: Simplified signaling pathway of Transglutaminase 2 (TG2) and the inhibitory action of this compound.

Caption: General workflow for the preparation and use of this compound in in vitro cell-based assays.

Caption: General workflow for the formulation and administration of this compound for in vivo studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Determining the Optimal Concentration of a Novel Transglutaminase 2 Inhibitor, TG2-IN-4, for Cancer Cell Lines

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in the progression and survival of various cancers.[1][2] Its roles in promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, metastasis, and drug resistance make it a compelling target for cancer therapy.[1][2] TG2 can exist in a GTP-bound, signaling-active state or a calcium-bound, transamidase-active state, both of which can contribute to cancer cell survival.[1][3] Inhibition of TG2 activity presents a promising strategy to counteract these pro-tumorigenic effects. This document provides a comprehensive guide for determining the optimal concentration of a novel TG2 inhibitor, designated TG2-IN-4, for use in cancer cell line research. The protocols outlined herein will enable researchers to assess the inhibitor's potency and its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for TG2-IN-4, illustrating the expected outcomes from the experimental protocols described below.

Table 1: IC50 Values of TG2-IN-4 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 48 | 5.2 |

| Panc-1 | Pancreatic Cancer | 48 | 8.7 |

| A549 | Lung Cancer | 48 | 12.1 |

| HCT116 | Colon Cancer | 48 | 9.5 |

| U87 MG | Glioblastoma | 48 | 6.8 |

Table 2: Effect of TG2-IN-4 on Apoptosis in MDA-MB-231 Cells (48 hours)

| TG2-IN-4 Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Control) | 3.1 ± 0.5 | 2.5 ± 0.3 |

| 1 | 8.9 ± 1.2 | 4.1 ± 0.6 |

| 5 | 25.4 ± 2.1 | 10.8 ± 1.5 |

| 10 | 42.7 ± 3.5 | 18.2 ± 2.0 |

| 25 | 55.3 ± 4.2 | 25.6 ± 2.8 |

Table 3: Effect of TG2-IN-4 on NF-κB p65 (Ser536) Phosphorylation in MDA-MB-231 Cells (24 hours)

| TG2-IN-4 Concentration (µM) | Relative p-p65 (Ser536) Level (Normalized to Control) |

| 0 (Control) | 1.00 |

| 1 | 0.85 ± 0.07 |

| 5 | 0.42 ± 0.05 |

| 10 | 0.18 ± 0.03 |

| 25 | 0.09 ± 0.02 |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of TG2-IN-4 that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

TG2-IN-4 stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of TG2-IN-4 in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight culture medium and add 100 µL of the diluted TG2-IN-4 solutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by TG2-IN-4.

-

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

6-well plates

-

TG2-IN-4

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TG2-IN-4 (e.g., 0, 1, 5, 10, 25 µM) for 48 hours.

-